(2S,3S)-2-[(Benzyloxy)methoxy]pentan-3-ol
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Overview
Description
(2S,3S)-2-[(Benzyloxy)methoxy]pentan-3-ol is an organic compound with a specific stereochemistry, indicating the spatial arrangement of atoms in the molecule. This compound is characterized by the presence of a benzyloxy group and a methoxy group attached to a pentan-3-ol backbone. The stereochemistry (2S,3S) denotes the specific configuration of the chiral centers at positions 2 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-[(Benzyloxy)methoxy]pentan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a pentan-3-ol derivative and benzyl alcohol.
Protection of Hydroxyl Groups: The hydroxyl groups in the starting materials are protected using suitable protecting groups to prevent unwanted reactions.
Formation of Benzyloxy and Methoxy Groups: The protected intermediates are then subjected to reactions with benzyl chloride and methanol in the presence of a base to introduce the benzyloxy and methoxy groups.
Deprotection: The protecting groups are removed under mild conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Bulk Synthesis: Large quantities of starting materials are reacted in reactors under controlled conditions.
Purification: The crude product is purified using techniques such as distillation, crystallization, or chromatography to obtain the desired compound with high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-[(Benzyloxy)methoxy]pentan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
(2S,3S)-2-[(Benzyloxy)methoxy]pentan-3-ol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,3S)-2-[(Benzyloxy)methoxy]pentan-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2-[(Benzyloxy)methoxy]pentan-3-ol: A stereoisomer with different spatial arrangement of atoms.
(2S,3S)-2-[(Methoxy)methoxy]pentan-3-ol: A compound with a methoxy group instead of a benzyloxy group.
(2S,3S)-2-[(Benzyloxy)methoxy]hexan-3-ol: A compound with an extended carbon chain.
Uniqueness
(2S,3S)-2-[(Benzyloxy)methoxy]pentan-3-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
CAS No. |
170985-79-2 |
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Molecular Formula |
C13H20O3 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
(2S,3S)-2-(phenylmethoxymethoxy)pentan-3-ol |
InChI |
InChI=1S/C13H20O3/c1-3-13(14)11(2)16-10-15-9-12-7-5-4-6-8-12/h4-8,11,13-14H,3,9-10H2,1-2H3/t11-,13-/m0/s1 |
InChI Key |
WZVZEGSJRXUUIG-AAEUAGOBSA-N |
Isomeric SMILES |
CC[C@@H]([C@H](C)OCOCC1=CC=CC=C1)O |
Canonical SMILES |
CCC(C(C)OCOCC1=CC=CC=C1)O |
Origin of Product |
United States |
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